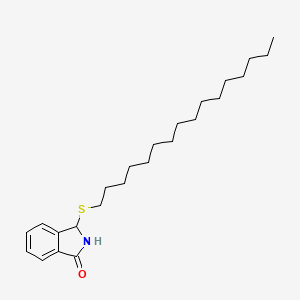
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by a hexadecylsulfanyl group attached to a dihydroisoindolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolone core with a hexadecylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the isoindolone core using reducing agents like lithium aluminum hydride.
Substitution: The hexadecylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated isoindolone derivatives.
Substitution: Isoindolone derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The isoindolone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Octadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-pyrrol-1-one: Similar structure with a pyrrol-1-one core instead of isoindolone.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-thione: Similar structure with a thione group instead of a ketone.
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the hexadecylsulfanyl group and the isoindolone core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
920300-41-0 |
|---|---|
Fórmula molecular |
C24H39NOS |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
3-hexadecylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C24H39NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-22-19-16-15-18-21(22)23(26)25-24/h15-16,18-19,24H,2-14,17,20H2,1H3,(H,25,26) |
Clave InChI |
RNFHDVLCSGKSCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1C2=CC=CC=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


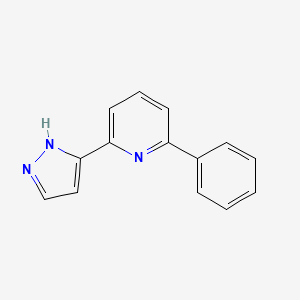
![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)
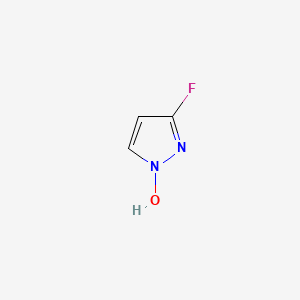

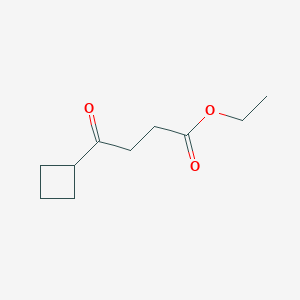
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
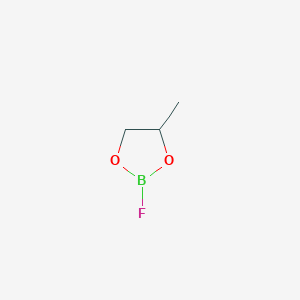
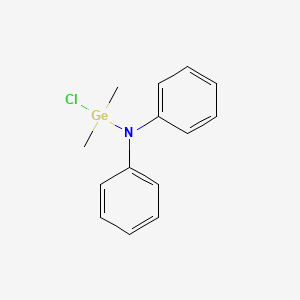
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
